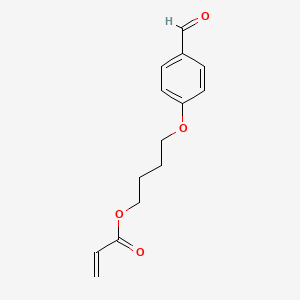
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is an organic compound with the molecular formula C14H16O4. It is a derivative of acrylic acid and contains a formylphenoxy group attached to a butyl ester chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester typically involves the esterification of acrylic acid with 4-(4-formylphenoxy)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: 4-(4-carboxyphenoxy)butyl 2-propenoate.
Reduction: 4-(4-hydroxyphenoxy)butyl 2-propenoate.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty coatings and adhesives
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester depends on its application. In polymerization reactions, the compound undergoes free radical polymerization to form long-chain polymers. The formyl group can participate in various chemical reactions, allowing for further functionalization of the polymer .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, butyl ester: Similar in structure but lacks the formylphenoxy group.
2-Propenoic acid, 4-(4-hydroxyphenoxy)butyl ester: Similar but contains a hydroxy group instead of a formyl group
Uniqueness
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is unique due to the presence of the formyl group, which allows for additional chemical modifications. This makes it a versatile compound for various applications in materials science and pharmaceuticals .
Properties
CAS No. |
211913-83-6 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
4-(4-formylphenoxy)butyl prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-14(16)18-10-4-3-9-17-13-7-5-12(11-15)6-8-13/h2,5-8,11H,1,3-4,9-10H2 |
InChI Key |
KNCARXHECHLWHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















